molecular formula C20H14N2O4S B6463255 methyl 3-{[(3Z)-2-carbamoyl-3H-benzo[f]chromen-3-ylidene]amino}thiophene-2-carboxylate CAS No. 2549133-22-2

methyl 3-{[(3Z)-2-carbamoyl-3H-benzo[f]chromen-3-ylidene]amino}thiophene-2-carboxylate

Cat. No.: B6463255
CAS No.: 2549133-22-2
M. Wt: 378.4 g/mol
InChI Key: JBAVTAJPUNACNB-UHFFFAOYSA-N
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Description

Methyl 3-{[(3Z)-2-carbamoyl-3H-benzo[f]chromen-3-ylidene]amino}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-carboxylate backbone conjugated to a benzo[f]chromen moiety via a hydrazone-like linkage. The Z-configuration at the 3-position ensures a planar geometry, which may enhance π-conjugation and influence photophysical properties.

Properties

IUPAC Name

methyl 3-[(2-carbamoylbenzo[f]chromen-3-ylidene)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S/c1-25-20(24)17-15(8-9-27-17)22-19-14(18(21)23)10-13-12-5-3-2-4-11(12)6-7-16(13)26-19/h2-10H,1H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAVTAJPUNACNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

Table 1: Key Structural Features of Compared Compounds
Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups/Substituents
Methyl 3-{[(3Z)-2-carbamoyl-3H-benzo[f]chromen-3-ylidene]amino}thiophene-2-carboxylate (Target) Not Provided Not Provided Benzo[f]chromen, carbamoyl, thiophene-carboxylate
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₂₂H₂₅NO₅S 415.50 Tetrahydrobenzo[b]thiophene, ethoxy, 4-hydroxyphenyl
Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate C₁₈H₁₄ClN₃O₆S₃ 515.96 Benzodithiazine, chloro, dihydroxybenzylidene
Methyl 3-[(2Z)-2-[(dimethylamino)methylidene]-3-oxobutanamido]thiophene-2-carboxylate C₁₃H₁₆N₂O₄S 296.34 Dimethylamino, acryloyl, thiophene-carboxylate
Key Observations:
  • Target vs. Ethyl 2-...tetrahydrobenzo[b]thiophene-3-carboxylate (): The tetrahydrobenzo[b]thiophene core in the latter is saturated, reducing aromaticity and conjugation compared to the target’s fully aromatic benzo[f]chromen.
  • Target vs. Methyl 6-Chloro-...benzodithiazine-7-carboxylate ():
    The benzodithiazine ring system in includes two sulfur atoms and a sulfone group (-SO₂), which increase electron-withdrawing effects. The chlorine substituent further modifies electronic properties, contrasting with the target’s carbamoyl group .

  • Target vs. The acryloyl moiety introduces α,β-unsaturated ketone reactivity, absent in the target’s carbamoyl-linked system .

Spectral and Analytical Data

  • Ethyl 2-...tetrahydrobenzo[b]thiophene-3-carboxylate ():
    Characterized by ¹H NMR (δ 1.25–8.62 ppm) and HRMS-ESI (m/z 390.1370), confirming regioselectivity and molecular integrity .
  • Methyl 6-Chloro-...benzodithiazine-7-carboxylate ():
    ¹H NMR signals at δ 8.62 ppm (N=CH) and elemental analysis validate the hydrazone linkage and halogen incorporation .

Implications for Research and Development

The target compound’s benzo[f]chromen-thiophene hybrid structure positions it as a candidate for optoelectronic materials due to extended conjugation. Further studies should prioritize synthesizing the target compound and benchmarking its properties against these analogs.

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